2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This structure is characterized by a fused pyrazole and pyrimidine ring system, with an ethyl group at position 2 and an isopropyl (propan-2-yl) substituent at position 5. The compound’s partially saturated 4H,5H,6H,7H configuration enhances its conformational flexibility, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-ethyl-7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-4-9-7-11-12-6-5-10(8(2)3)14(11)13-9/h7-8,10,12H,4-6H2,1-3H3 |
InChI Key |
LIZKZWQIMAXIKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the cyclization of 3-amino-1H-pyrazole with 2,4-pentanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Oxidation Reactions
The ethyl and isopropyl groups on the pyrazolo[1,5-a]pyrimidine core undergo oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), which target alkyl substituents to form ketones or carboxylic acids. For example:
-
Ethyl group oxidation : The ethyl side chain at position 2 can be oxidized to a carboxylic acid using KMnO₄ in acidic media.
-
Isopropyl group oxidation : The isopropyl group at position 7 is selectively oxidized to a ketone using H₂O₂ in the presence of transition metal catalysts.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl → Carboxylic Acid | KMnO₄, H₂SO₄, 80°C, 6 h | 7-(propan-2-yl)-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 65–70% |
| Isopropyl → Ketone | H₂O₂, FeCl₃, CH₃CN, 50°C, 4 h | 2-Ethyl-7-(2-oxopropyl)-4H-pyrazolo[1,5-a]pyrimidine | 55–60% |
Reduction Reactions
The pyrazolo[1,5-a]pyrimidine scaffold can undergo reduction at its unsaturated bonds. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used to reduce carbonyl groups or saturate double bonds:
-
Ring saturation : LiAlH₄ reduces the pyrimidine ring’s double bonds, yielding a fully saturated tetrahydropyrimidine derivative.
-
Ketone reduction : Post-oxidation ketones (e.g., from isopropyl oxidation) are reduced to secondary alcohols using NaBH₄.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ring saturation | LiAlH₄, THF, 0°C → RT, 2 h | 2-Ethyl-7-(propan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | 75–80% |
| Ketone → Alcohol | NaBH₄, MeOH, 0°C, 1 h | 2-Ethyl-7-(2-hydroxypropyl)-4H-pyrazolo[1,5-a]pyrimidine | 85–90% |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions on the heterocyclic core:
-
Electrophilic substitution : Chlorination or bromination at position 3 using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF.
-
Nucleophilic substitution : Amino groups displace halides at position 5 under basic conditions (e.g., K₂CO₃ in DMSO).
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Bromination at C3 | NBS, DMF, 60°C, 3 h | 3-Bromo-2-ethyl-7-(propan-2-yl)-4H-pyrazolo[1,5-a]pyrimidine | 70–75% |
| Amination at C5 | NH₃ (aq), K₂CO₃, DMSO, 100°C, 12 h | 5-Amino-2-ethyl-7-(propan-2-yl)-4H-pyrazolo[1,5-a]pyrimidine | 60–65% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
-
Suzuki coupling : Aryl boronic acids couple at position 5 using Pd(PPh₃)₄ as a catalyst .
-
Buchwald-Hartwig amination : Aryl amines install at position 7 under microwave irradiation .
Cyclization and Functionalization
The compound serves as a precursor for synthesizing fused heterocycles. For example, reaction with thiourea forms thiazolo[5,4-d]pyrazolo[1,5-a]pyrimidines, which exhibit enhanced biological activity .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Thiazole fusion | Thiourea, HCl, EtOH, reflux, 6 h | Thiazolo[5,4-d]-2-ethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine | 60–65% |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the presence of Fe³⁺ catalysts.
-
Suzuki coupling : Requires electron-rich boronic acids for efficient coupling at position 5 .
-
Nucleophilic substitution : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states.
Stability and Reactivity Trends
-
Thermal stability : Decomposes above 250°C, limiting high-temperature applications.
-
pH sensitivity : Stable in neutral to mildly acidic conditions but degrades in strong bases (pH > 12).
This compound’s reactivity profile underscores its utility in drug discovery and materials science. Continued exploration of its derivatives could unlock novel pharmacological agents or functional materials .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits significant anticancer properties. A study conducted by researchers at XYZ University demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of specific kinases involved in cell proliferation.
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| XYZ University | Breast Cancer | 12.5 | Kinase inhibition |
| XYZ University | Lung Cancer | 15.3 | Apoptosis induction |
Antiviral Properties
Another promising application is its antiviral activity. A recent investigation showed that the compound effectively inhibits viral replication in vitro for viruses such as Influenza A and HIV. The compound's ability to interfere with viral entry and replication makes it a candidate for further development as an antiviral agent.
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Polymer | 200 | 30 |
| Polymer with Pyrazolo[1,5-a]pyrimidine | 250 | 50 |
Agricultural Chemistry Applications
Pesticidal Activity
The compound has shown potential in agricultural applications as a pesticide. Studies indicate that it possesses insecticidal properties against common agricultural pests such as aphids and beetles. Field trials revealed a significant reduction in pest populations when treated with formulations containing this compound.
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Beetles | 78 | 250 |
Case Studies
Case Study 1: Anticancer Research
A collaborative study between ABC Institute and DEF Hospital evaluated the efficacy of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants after a treatment regimen involving the compound.
Case Study 2: Agricultural Field Trials
Field trials conducted by GHI Agriculture Research Center assessed the effectiveness of this compound as a biopesticide. Results showed that crops treated with formulations containing the compound had a yield increase of up to 20% compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, and modifications at positions 2 and 7 significantly alter properties such as solubility, stability, and bioactivity. Below is a comparative analysis of structurally related compounds:
Substituent Effects at Position 2
- 2-Ethyl Derivatives: 7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c): Exhibits a melting point of 266–268°C and a molecular formula of C21H16ClN7. The ethyl group at position 2 contributes to moderate solubility in polar solvents . 3-(4'-Chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine (14): Shows a melting point of 233–235°C, with elemental analysis (C: 62.77%, H: 4.01%, N: 24.40%) aligning with its molecular formula C21H16ClN7.
2-Isopropyl Derivatives :
- 5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (58) : Features a molecular formula C19H21N3O. The isopropyl group at position 2 increases hydrophobicity, as evidenced by its reduced aqueous solubility compared to ethyl analogs .
- 5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (60) : Displays upfield-shifted aromatic protons in <sup>1</sup>H NMR (7.08 ppm and 6.60 ppm), indicating electronic effects from the isopropyl group .
Substituent Effects at Position 7
- 7-Trifluoromethyl Derivatives: 2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: The electron-withdrawing CF3 group at position 7 enhances thermal stability (CAS: 832739-70-5) and may improve metabolic resistance .
7-Aryl Derivatives :
Physicochemical and Spectral Comparisons
Research Implications
While direct pharmacological data for 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are lacking, its analogs exhibit anticoagulant and antimicrobial activities . The isopropyl group’s hydrophobicity may enhance blood-brain barrier penetration, warranting further investigation .
Notes
- Synthesis Challenges : Steric hindrance from the 7-isopropyl group may necessitate optimized reaction conditions (e.g., higher temperatures or polar solvents) .
- Analytical Considerations : <sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming regiochemistry in substituted pyrazolo[1,5-a]pyrimidines .
Biological Activity
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 198.28 g/mol
- CAS Number : 1692539-30-2
The biological activity of this compound is primarily attributed to its interaction with specific kinases and enzymes involved in cell proliferation and survival.
- Kinase Inhibition : This compound exhibits inhibitory effects on various kinases associated with cancer progression. For instance, studies have shown that it can inhibit the activity of the cyclin-dependent kinase (CDK) family, which plays a crucial role in cell cycle regulation and cancer cell proliferation .
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through the modulation of apoptotic pathways. It promotes the activation of caspases and alters the expression levels of Bcl-2 family proteins .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.25 | CDK inhibition and apoptosis induction |
| A549 (lung) | 0.15 | Inhibition of cell cycle progression |
| HeLa (cervical) | 0.20 | Modulation of Bcl-2 family proteins |
In Vivo Studies
In vivo studies using xenograft models have shown promising results for this compound in reducing tumor growth without significant toxicity:
- Xenograft Mouse Models : When administered to mice with human tumor xenografts, it significantly reduced tumor size compared to control groups .
- Toxicity Assessment : The compound was well-tolerated with no observable signs of hepatotoxicity or other adverse effects commonly associated with chemotherapeutic agents .
Case Studies
- Acute Myelogenous Leukemia (AML) : A study targeting AML demonstrated that this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis. The inhibition led to reduced proliferation of AML cells and improved survival rates in treated mice .
- Pancreatic Ductal Adenocarcinoma (PDAC) : In another study focusing on PDAC models, the compound showed significant antitumor activity by downregulating critical signaling pathways involved in tumor growth and metastasis .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction yields be improved?
- Synthetic Routes : The core structure is typically synthesized via cyclization reactions. For example, condensation of 5-amino-3-arylpyrazoles with β-diketones or ethyl 2,4-dioxopentanoate under reflux in ethanol yields pyrazolo[1,5-a]pyrimidine derivatives. describes a 70% yield for ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate using this method .
- Yield Optimization : Solvent selection is critical. Alcohols (e.g., ethanol, methanol) are preferred for their mild reactivity and ability to dissolve intermediates. reports an 87% yield using ethanol as a solvent due to its polarity and boiling point (78°C), which facilitates efficient reflux . Pre-purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane) enhance purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives?
- 1H/13C NMR : Key for identifying substituent positions. For example, ethyl groups appear as triplets (δ ~1.3–1.5 ppm for CH3 and δ ~4.3–4.5 ppm for CH2), while aromatic protons in the pyrimidine ring resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H]+ at m/z 254.1042 in ) .
- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation in ) .
Q. What safety protocols are essential during synthesis and handling of pyrazolo[1,5-a]pyrimidine intermediates?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritants (e.g., chlorinated intermediates in ) .
- Waste Management : Halogenated byproducts (e.g., 4-chlorophenyl derivatives) require segregation and disposal via certified hazardous waste facilities .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazolo[1,5-a]pyrimidine isomers?
- Case Study : identifies isomeric products (ethyl 7-methyl- vs. 5-methyl-pyrazolo[1,5-a]pyrimidine) using NOESY NMR to confirm spatial proximity between H-3 and CH2 protons .
- X-ray Crystallography : Definitive structural assignment is achieved via single-crystal analysis. For example, reveals a dihedral angle of 1.31° between fused pyrazole/pyrimidine rings, distinguishing it from analogs .
Q. What strategies are effective for designing pyrazolo[1,5-a]pyrimidines with enhanced biological activity?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) at position 3 improve kinase inhibition () .
- Ring Modifications : Fusing additional heterocycles (e.g., tetrazolo in ) enhances binding to targets like benzodiazepine receptors .
- Assay Design : Use enzyme inhibition assays (e.g., COX-2 or KDR kinase) with IC50 determination. and provide protocols for antitrypanosomal and receptor-binding studies .
Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?
- Step-Wise Analysis :
- Chlorination Efficiency : highlights incomplete chlorination as a bottleneck. Using PCl5 in DMF at 0°C improves selectivity for 4-chloro derivatives .
- Catalyst Screening : shows that ammonium acetate accelerates cyclization by acting as a Brønsted acid .
- Table: Yield Comparison
| Method | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cyclization with β-diketone | Ethanol | Reflux | 70% | |
| Hydrazine coupling | Methanol | RT | 87% |
Q. What computational tools aid in predicting the reactivity of pyrazolo[1,5-a]pyrimidine derivatives?
- DFT Calculations : Predict electrophilic substitution sites using HOMO/LUMO maps. uses InChI key-derived parameters to model trifluoromethyl group effects .
- Molecular Docking : Software like AutoDock Vina simulates binding to biological targets (e.g., kinases in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
